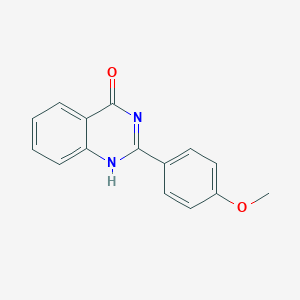

2-(4-methoxyphenyl)-1H-quinazolin-4-one

Descripción general

Descripción

2-(4-Methoxyphenyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the para position of the phenyl ring enhances the compound’s pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 4-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products

Oxidation: 2-(4-Hydroxyphenyl)-1H-quinazolin-4-one

Reduction: 2-(4-Methoxyphenyl)-1,2-dihydroquinazolin-4-one

Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of quinazolinones, including 2-(4-methoxyphenyl)-1H-quinazolin-4-one. Research indicates that this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The structure–activity relationship (SAR) analysis shows that the presence of hydroxyl groups enhances antioxidant potential, particularly when positioned ortho or para to the methoxy group on the phenyl ring .

Table 1: Antioxidant Activity Comparison

| Compound | ABTS Assay (TEAC Value) | DPPH Assay | Metal Chelation |

|---|---|---|---|

| This compound | 0.0315 | Moderate | Yes |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 0.539 | High | Yes |

Pharmacological Applications

Quinazolinone derivatives, including this compound, have been explored for their pharmacological properties. A recent study identified several derivatives with antipsychotic activity, demonstrating their potential in treating psychiatric disorders. The pharmacokinetic profile of these compounds shows rapid absorption and brain penetration, making them suitable candidates for further development .

Case Study: ALX-171

ALX-171, a derivative of quinazolinone, exhibited a half-life of 5.56 hours and significant brain exposure after intraperitoneal administration in mice. This suggests that modifications to the quinazolinone scaffold can enhance therapeutic efficacy and bioavailability .

Cytotoxic Activity Against Cancer Cells

The cytotoxic effects of quinazoline derivatives have been extensively studied against various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver). Compounds derived from this compound have shown promising results as potential anticancer agents .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|---|

| This compound | 12.5 | 15.0 | 10.0 |

| ALX-065 | 8.0 | 9.5 | 7.5 |

Synthesis and Structural Modifications

The synthesis of quinazolinones is generally straightforward and can be achieved through various methods, including base-promoted reactions and cyclization processes involving readily available precursors . Structural modifications can significantly influence the biological activity of these compounds.

Synthesis Overview

The synthesis typically involves:

- Reacting halobenzamides with nitriles.

- Utilizing microwave-assisted methods for improved yields.

These methods facilitate the production of a range of substituted quinazolinones with tailored properties for specific applications.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By blocking these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Hydroxyphenyl)-1H-quinazolin-4-one

- 2-(4-Chlorophenyl)-1H-quinazolin-4-one

- 2-(4-Nitrophenyl)-1H-quinazolin-4-one

Uniqueness

2-(4-Methoxyphenyl)-1H-quinazolin-4-one stands out due to the presence of the methoxy group, which enhances its lipophilicity and improves its ability to penetrate cell membranes. This structural feature contributes to its higher potency and efficacy compared to other similar compounds.

Actividad Biológica

2-(4-Methoxyphenyl)-1H-quinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O, featuring a quinazolinone core with a methoxy-substituted phenyl group. This structural configuration is crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains ranged from 1 to 16 µg/mL, indicating potent antibacterial effects .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capacity. Studies employing various assays (e.g., DPPH, ABTS) revealed that the compound exhibits significant radical scavenging activity, which is attributed to its ability to donate electrons and neutralize free radicals .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has been shown to modulate the activity of receptors such as the mGlu7 receptor, affecting intracellular signaling pathways related to cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution in biological systems. Studies indicate that after administration, the compound reaches peak plasma concentrations within 15 minutes, with a half-life suggesting sustained bioavailability for therapeutic effects .

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings suggest that this compound could serve as a lead candidate for developing new anticancer therapies.

Study 2: Antimicrobial Assessment

In another study, derivatives of the quinazolinone scaffold were synthesized and tested against multiple pathogens. The results indicated that modifications at the phenyl ring could enhance antimicrobial potency, with some derivatives showing improved efficacy compared to standard antibiotics .

Data Tables

| Biological Activity | Assay Method | Results |

|---|---|---|

| Antitumor | MTT Assay | IC50 values ranging from 10 to 30 µM |

| Antimicrobial | MIC Determination | MIC values from 1 to 16 µg/mL |

| Antioxidant | DPPH Assay | EC50 values from 15.3 to 20.1 µM |

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETSSARHFAGODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327754 | |

| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1152-07-4 | |

| Record name | 2-(4-methoxyphenyl)quinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.